molecular formula C14H16O3 B1417013 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione CAS No. 1152513-62-6

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione

Cat. No.: B1417013
CAS No.: 1152513-62-6
M. Wt: 232.27 g/mol
InChI Key: OVEOPWLAPTZYDG-UHFFFAOYSA-N
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Description

“3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione” is a chemical compound with the molecular formula C14H16O4 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H14O4/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(14)17-13(11)15/h3-6,8,11H,7H2,1-2H3 .

Scientific Research Applications

  • Synthetic Methods and Chemical Properties :

    • Ding Cheng-ron (2015) detailed the synthesis of a similar compound, highlighting the importance of catalysts, temperature, and time in achieving high yield and purity, indicating a potential methodology applicable to 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione as well (Ding Cheng-ron, 2015).
    • C. Shin et al. (1983) discussed the synthesis and reaction of a structurally similar compound, providing insights into the chemical behavior and potential applications of similar dione compounds (Shin, Sato, Honda, & Yoshimura, 1983).
  • Biological Activities and Pharmacological Potential :

    • A. Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides structurally related to this compound, finding them to be effective inhibitors of xanthine oxidase and showing anti-inflammatory responses, suggesting potential pharmacological applications (Šmelcerović et al., 2013).
    • D. Yancheva et al. (2012) synthesized a novel cyclodepsipeptide and analyzed its antimicrobial activity, demonstrating the potential for compounds like this compound to be used in antimicrobial applications (Yancheva et al., 2012).
  • Material Science and Polymer Chemistry :

    • Manuel Bueno et al. (2009) reported on monomers derived from l-ascorbic and d-isoascorbic acids, related to the dioxane-dione structure, indicating the potential for this compound in the development of novel polymers (Bueno, Molina, & Galbis, 2009).
  • Optoelectronic and Photovoltaic Applications :

    • Amanpreet Kaur Hundal et al. (2019) explored the molecular engineering of cyanopyrid-2,6-dione functionality, improving optoelectronic and photovoltaic properties, suggesting a potential application area for structurally similar compounds like this compound (Hundal et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their activity. This compound can also interact with transcription factors, influencing gene expression. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their levels within the cell. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes and overall cell health .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production .

Properties

IUPAC Name

3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEOPWLAPTZYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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